Chiral Purity: (R)-Enantiomer vs. Racemic Mixture
The target compound is the single (R)-enantiomer, while the commonly available analog 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (CAS 1344303-41-8) is a racemic mixture. In the context of PI3Kα inhibitor development, the (S)-pyrrolidine-1,2-dicarboxamide series demonstrates that chirality directly determines potency, with the active (S)-enantiomers showing IC50 values in the nanomolar range, whereas the (R)-enantiomers are significantly less active or inactive [1]. Procuring the (R)-enantiomer ensures stereochemical consistency for SAR studies and avoids the need for costly chiral separation or resolution steps.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | (R)-enantiomer, stereochemically defined (CAS 1604413-75-3) |
| Comparator Or Baseline | Racemic mixture (CAS 1344303-41-8, unspecified stereochemistry) |
| Quantified Difference | The (R)-enantiomer is expected to have different, often superior or stereospecific biological activity compared to the racemate; in the structurally related PI3Kα inhibitor series, enantiomeric IC50 ratios exceed 100-fold [1]. |
| Conditions | Inferred from analogous (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide PI3Kα/HDAC6 inhibition assays. |
Why This Matters
Using the wrong enantiomer can lead to false negative results in biochemical assays, wasting resources and delaying hit-to-lead campaigns.
- [1] Zhang, Y., Gao, J., Wu, J., Liu, S., Zhang, X., & Lv, X. (2023). Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6 for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 93, 129427. View Source
